Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate

Catalog No.
S3063576
CAS No.
63245-91-0
M.F
C13H16F3N2O7P
M. Wt
400.247
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]ph...

CAS Number

63245-91-0

Product Name

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate

IUPAC Name

2-dipropoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene

Molecular Formula

C13H16F3N2O7P

Molecular Weight

400.247

InChI

InChI=1S/C13H16F3N2O7P/c1-3-5-24-26(23,25-6-4-2)12-10(17(19)20)7-9(13(14,15)16)8-11(12)18(21)22/h7-8H,3-6H2,1-2H3

InChI Key

ANGXIHMCPZOKLG-UHFFFAOYSA-N

SMILES

CCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCCC

Solubility

not available

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a phosphonate ester that features a complex structure characterized by the presence of two nitro groups and a trifluoromethyl group on a phenyl ring. This compound is notable for its potential applications in organic synthesis and biological research due to its unique functional groups, which can influence its reactivity and interactions with biological systems. The molecular formula is C13_{13}H14_{14}F3_3N2_2O5_5P, and it is recognized for its role as a precursor in the synthesis of various organic compounds.

  • Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.
  • Reduction: Nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum.
  • Substitution: The phosphonate ester group is capable of participating in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles, such as alkoxides or amines under basic conditions.

Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, and hydrogen gas with catalysts for reduction.

The biological activity of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has been investigated, particularly its interactions with various biomolecules. The compound's structure suggests potential inhibitory effects on certain enzymes due to the presence of the phosphonate ester group, which may mimic phosphate substrates. Studies have indicated that compounds with similar structures may exhibit antimicrobial or antitumor activities, warranting further exploration into this compound's pharmacological properties.

The synthesis of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with dipropyl phosphite. This reaction is generally performed under controlled conditions to optimize yield and purity. Key aspects of the synthesis include:

  • Catalysts: The use of catalysts may enhance reaction rates and selectivity.
  • Solvents: Specific solvents are chosen based on their ability to dissolve reactants and facilitate the reaction.
  • Temperature and Time: Reaction conditions such as temperature and duration are carefully monitored to ensure successful product formation.

Industrial production methods would mirror laboratory techniques but would require scaling adjustments to accommodate larger quantities.

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications across various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis and as a precursor for synthesizing more complex molecules.
  • Biological Research: The compound is explored for its potential biological activity and interactions with biomolecules.
  • Pharmaceutical Development: Investigated for possible roles in drug development due to its unique chemical properties.
  • Material Science: Utilized in developing new materials and as an intermediate in producing specialty chemicals.

Interaction studies have shown that Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can interact with various proteins and enzymes. Its phosphonate group may play a crucial role in these interactions, potentially leading to inhibition or alteration of enzymatic activity. Further research is necessary to elucidate the specific mechanisms behind these interactions and their implications for biological systems.

Several compounds share structural similarities with Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate:

  • (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
  • (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monoethyl ester
  • (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid diethyl ester

Uniqueness

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate stands out due to its specific combination of functional groups that enhance its reactivity and application potential. The dual presence of nitro groups and a trifluoromethyl group contributes to its unique chemical behavior compared to similar compounds. Furthermore, the versatility provided by the phosphonate ester group allows for diverse chemical modifications and interactions that may not be present in other related compounds.

XLogP3

3.4

Dates

Modify: 2023-08-18

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